2-(Isobutylamino)benzonitrile

Overview

Description

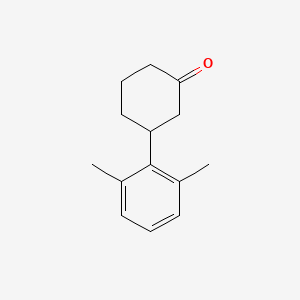

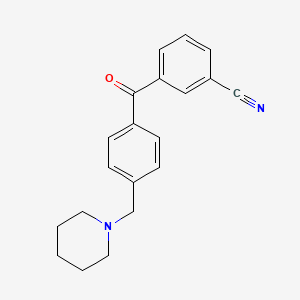

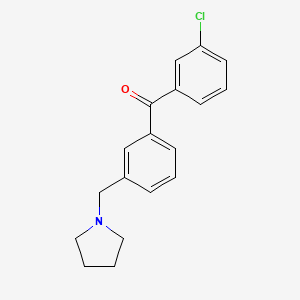

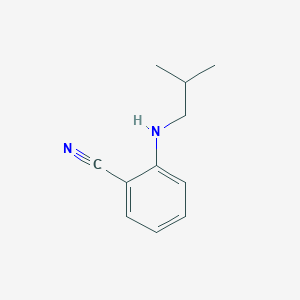

2-(Isobutylamino)benzonitrile is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-fluorobenzonitrile and isobutylamine . The compound is synthesized using the same method as described in Reference Example 12 .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H14N2 . The InChI code for the compound is 1S/C11H14N2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9,13H,8H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.24 .Scientific Research Applications

Synthesis and Chemical Properties

- Rhodium(III)-Catalyzed Cyanation : The synthesis of 2-(Alkylamino)benzonitriles, a category which includes 2-(Isobutylamino)benzonitrile, can be achieved through rhodium-catalyzed cyanation of N-nitrosoarylamines. This method allows for various substituents to be tolerated in the reaction process (Dong et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Benzonitrile derivatives, closely related to this compound, have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. These derivatives demonstrated excellent inhibition performance, with detailed studies carried out using various analytical techniques (Chaouiki et al., 2018).

Photophysical Studies

- Charge-Transfer Dynamics : The dynamics of charge-transfer in benzonitrile derivatives like this compound have been a subject of photophysical studies. Understanding these dynamics is crucial for applications in areas like molecular electronics and photonics (Kochman et al., 2015).

Synthetic Applications

- Multistep Synthesis of Isoquinolin-1(2H)-one Analogs : Benzonitriles, including derivatives similar to this compound, have been used in the one-pot multistep synthesis of complex organic compounds like isoquinolin-1(2H)-one analogs. This showcases their utility in the synthesis of a variety of organic molecules (Li & Chua, 2011).

Material Science

- Electron-Deficient Azaborine Studies : Research on benzonitrile derivatives extends to exploring electron-deficient compounds like azaborines. This research is significant in the context of materials science and the development of new materials (Marwitz et al., 2010).

Pharmaceutical Research

- Antiviral Agents : Certain benzonitrile derivatives have shown potential as antiviral agents, specifically against hepatitis C virus (HCV). This highlights the role of such compounds in pharmaceutical research and drug development (Jiang et al., 2020).

Green Chemistry

- Green Synthesis Applications : Benzonitrile compounds have been utilized in green chemistry for the synthesis of aromatic nitriles. Such applications emphasize the importance of these compounds in developing environmentally friendly chemical processes (Li et al., 2019).

Biochemical Research

- Fungal Degradation Studies : Studies on the degradation of aromatic nitriles, including benzonitrile, by fungi such as Fusarium solani, shed light on the biodegradation pathways of these compounds and their potential environmental impact (Harper, 1977).

Safety and Hazards

The safety data sheet for 2-(Isobutylamino)benzonitrile suggests that it is harmful if swallowed or in contact with skin . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name |

2-(2-methylpropylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPNLPFXYUZQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632625 | |

| Record name | 2-[(2-Methylpropyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204078-86-4 | |

| Record name | 2-[(2-Methylpropyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.